(S)-7-Methyl-4-phenylchroman-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H14O2 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(4S)-7-methyl-4-phenyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C16H14O2/c1-11-7-8-13-14(12-5-3-2-4-6-12)10-16(17)18-15(13)9-11/h2-9,14H,10H2,1H3/t14-/m0/s1 |
InChI Key |
DVIONHZDAYXRBA-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)[C@@H](CC(=O)O2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Theoretical and Computational Elucidation of the Molecular and Electronic Structure of S 7 Methyl 4 Phenylchroman 2 One
Stereochemical Conformation and Configurational Stability Analysis
The stereochemistry of (S)-7-Methyl-4-phenylchroman-2-one is centered at the C4 position, which is a chiral center. The (S)-configuration dictates a specific three-dimensional arrangement of the substituents around this carbon atom. The dihydropyranone ring of the chroman-2-one scaffold is not planar and can adopt various conformations. Theoretical studies on related 4-substituted chroman-2-ones suggest that the dihydropyranone ring typically exists in a half-chair or sofa conformation.
The configurational stability of the C4 stereocenter is an important aspect. Racemization would require the breaking and reforming of the C3-C4 bond or the C4-phenyl bond, processes that are energetically demanding under normal conditions. Therefore, the (S)-configuration is expected to be stable.
Quantum Chemical Calculations of Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. For this compound, these calculations can elucidate key electronic properties.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. ossila.comirjweb.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly the benzene (B151609) ring of the chroman moiety, which is further activated by the methyl group at C7. The LUMO is anticipated to be distributed over the electron-deficient α,β-unsaturated lactone part of the molecule, specifically the C=O and C=C bonds. The presence of the phenyl group at C4 can also influence the distribution of these orbitals.
Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Chromen-2-one Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| ΔE (Gap) | 4.4871 |
Note: Data is for a representative triazine derivative and serves to illustrate the typical range of values for such heterocyclic systems. irjweb.com The actual values for this compound would require specific DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.orgresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP map is expected to show the most negative potential (typically colored red or yellow) around the carbonyl oxygen atom of the lactone, making it a primary site for electrophilic interactions. researchgate.net The aromatic rings, particularly the phenyl ring and the benzene part of the chroman scaffold, will also exhibit negative potential, though to a lesser extent. Regions of positive potential (typically colored blue) are expected around the hydrogen atoms. The MEP analysis can provide insights into intermolecular interactions and the molecule's binding preferences. nih.gov
Conformational Dynamics and Energy Landscapes
While static calculations provide information on stable conformations, the molecule is dynamic in reality, undergoing various conformational changes. Molecular dynamics (MD) simulations can be employed to explore the conformational dynamics and energy landscapes of this compound. nih.govtandfonline.com
MD simulations on related flavonoid structures have shown that the heterocyclic ring can exhibit flexibility, and the substituents can undergo rotational movements. mdpi.comrsc.org For this compound, MD simulations would likely reveal fluctuations of the dihydropyranone ring around its lowest energy half-chair or sofa conformation. The rotation of the C4-phenyl bond would also be a significant dynamic feature, with the molecule exploring different rotational isomers.
The energy landscape of the molecule would be characterized by a global minimum corresponding to the most stable conformation (pseudo-equatorial phenyl group) and several local minima corresponding to other, less stable conformations. The energy barriers between these minima would determine the rates of conformational interchange.
Quantum Theory of Atoms in Molecules (QTAIM) Investigations
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution to define atoms, chemical bonds, and the nature of interatomic interactions. mdpi.comrsc.org QTAIM analysis can characterize the bonds within this compound as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions) based on the topological properties of the electron density at the bond critical points (BCPs). researchgate.net
For the chroman-2-one scaffold, QTAIM analysis would confirm the covalent nature of the C-C, C-H, C-O, and C=O bonds. The analysis of the BCPs for the bonds within the aromatic rings would show characteristics of delocalized π-electron systems. Furthermore, QTAIM can be used to identify and characterize weak intramolecular interactions, such as C-H···O or C-H···π interactions, which can play a role in stabilizing the preferred conformation of the molecule.
Table 2: Representative QTAIM Parameters for C-H···O Interactions in Coumarin (B35378) Derivatives
| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) |
| C-H···O | 0.017 | 0.060 |
Note: Data is for a representative coumarin derivative and illustrates the typical values for weak interactions. mdpi.com ρ(r) is the electron density at the bond critical point, and ∇²ρ(r) is the Laplacian of the electron density.
Mechanistic Basis of Action for Chiral Chromanones, with Specific Reference to S 7 Methyl 4 Phenylchroman 2 One
Identification of Molecular Targets and Binding Sites
The biological activity of chromanone derivatives is intrinsically linked to their ability to interact with specific molecular targets. While direct targets for (S)-7-Methyl-4-phenylchroman-2-one are not extensively documented in publicly available research, the broader class of chroman-4-ones and related 4-phenylcoumarins have been shown to engage with a variety of proteins crucial to cellular processes.
Derivatives of the closely related 7-hydroxy-4-phenylchromen-2-one have demonstrated a range of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antioxidant activities. nih.gov These diverse effects suggest engagement with multiple molecular targets. For instance, in the context of cancer, these compounds have shown cytotoxic activity against various human cancer cell lines. nih.gov
Furthermore, studies on substituted chroman-4-one derivatives have identified them as inhibitors of SIRT2 (Sirtuin 2), a member of the sirtuin family of enzymes involved in cellular regulation, aging, and neurodegenerative diseases. acs.org The inhibitory activity is highly dependent on the substitution pattern on the chroman-4-one ring system, indicating a specific binding interaction within the enzyme's active site. acs.org The carbonyl group of the chromanone ring is often an essential feature for potent inhibition. acs.org For chromanone-containing compounds, potential molecular targets also include receptors like glucagon-like peptide 1 (GLP-1), dipeptidyl peptidase-IV (DPP4), and peroxisome proliferator receptor-gamma (PPAR-γ), particularly in the context of metabolic diseases. nih.gov
Elucidation of Signaling Pathway Modulation
The interaction of chromanones with their molecular targets can trigger a cascade of downstream events, leading to the modulation of key signaling pathways. The specific pathways affected are contingent on the initial molecular target engaged by the compound.
For example, a derivative of 7-hydroxy-4-phenylchromen-2-one was found to exert its antiproliferative effects by arresting cells in the G2/M phase of the cell cycle and inducing apoptosis. nih.gov This implies an interference with the signaling pathways that regulate cell cycle progression and programmed cell death. The induction of apoptosis was confirmed through Annexin V binding assays. nih.gov
In cases where chromanones target sirtuins, such as SIRT2, they can influence cell cycle regulation. acs.org The modulation of kinases is another critical aspect of the signaling pathway effects of related compounds. nih.gov For instance, the upregulation of receptor tyrosine kinases and the downregulation of the nuclear factor kappa B (NF-κB) system have been observed with similar chemical entities, pointing to a role as a messenger in cell signaling. nih.gov The precise control of signaling proteins is fundamental to understanding the intricate processes that determine cell fate. nih.gov
Role of Stereochemistry in Target Recognition and Efficacy
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a pivotal factor in determining the biological activity of chiral drugs. rijournals.compatsnap.com For chiral molecules like this compound, the specific spatial configuration is critical for its interaction with biological targets, which are themselves chiral entities such as proteins and enzymes. researchgate.netnih.gov
The two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. patsnap.comnih.gov One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive or even contribute to adverse effects. patsnap.com This difference in activity arises from the fact that the binding of a drug to its receptor is highly dependent on its three-dimensional shape, akin to a key fitting into a lock. patsnap.com
Investigations into Structure-Mechanism Relationships
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and mechanism of action. For the chromanone class of compounds, SAR studies have provided valuable insights.
Research on chroman-4-one analogues has revealed that substitutions at various positions on the chromanone ring system can dramatically alter their biological effects. nih.gov For example, in the context of SIRT2 inhibition, larger, electron-withdrawing substituents at the 6- and 8-positions of the chromanone ring were found to be favorable for activity. acs.org Conversely, conformational changes in the ring system can lead to a loss of activity, highlighting the close relationship between the molecular structure and its inhibitory potential. acs.org
For antioxidant activity, substitutions at the C-2 and C-3 positions with groups like methoxyphenyl or aromatic moieties can yield potent compounds. nih.gov In the case of anticancer activity, the addition of a triazole moiety to a 7-hydroxy-4-phenylchromen-2-one core was shown to significantly enhance cytotoxicity compared to the parent compound. nih.gov These findings underscore the importance of specific structural features in dictating the mechanistic pathway through which these compounds exert their effects. The 7-methyl and 4-phenyl substitutions in this compound are therefore expected to play a defining role in its specific biological activity profile.
Future Research Trajectories and Interdisciplinary Applications in Chemical Biology
Rational Design and Synthesis of Next-Generation Chiral Chromanone Analogues
The rational design of new chemical entities is a cornerstone of modern drug discovery, focusing on creating molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties. nih.govnih.gov For (S)-7-Methyl-4-phenylchroman-2-one, future design strategies will likely concentrate on systematic modifications of its core structure to probe structure-activity relationships (SAR).
Key areas for analogue design include:
Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups on the 4-phenyl substituent can modulate the electronic properties and steric profile of the molecule, potentially enhancing binding affinity to target proteins.
Modifications of the Chromanone Core: Alterations at positions 5, 6, and 8 of the benzopyran ring could influence solubility, metabolic stability, and target selectivity.
Bioisosteric Replacement: Replacing the lactone (ester) group with other functionalities, such as a lactam, could alter the hydrogen bonding capacity and stability of the compounds.
The synthesis of these next-generation analogues necessitates advanced asymmetric synthetic methodologies to maintain chiral purity, which is crucial for selective biological activity. Enantioselective synthesis of the chromanone core can be achieved through various strategies, including organocatalyzed oxa-Michael additions or transition-metal-catalyzed asymmetric cyclizations. uva.es For instance, chiral catalysts can be employed to control the formation of the stereocenter at the C4 position during the cyclization of a precursor chalcone. The development of robust and scalable stereoselective routes is paramount for the future development of this compound class.
| Synthetic Strategy | Description | Potential Advantage |
| Asymmetric Organocatalysis | Use of small chiral organic molecules (e.g., proline derivatives, chiral amines) to catalyze the intramolecular oxa-Michael addition of a phenol (B47542) onto an α,β-unsaturated ester. | Metal-free, often milder reaction conditions, high enantioselectivity. |
| Transition Metal Catalysis | Employment of chiral ligands complexed with transition metals (e.g., Palladium, Rhodium, Copper) to catalyze asymmetric cyclization or hydrogenation reactions. | High turnover numbers, broad substrate scope, excellent enantiocontrol. |
| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule that already contains the required stereocenter or a precursor to it. | Access to enantiopure starting materials, potentially fewer synthetic steps. |
This table is generated based on established principles in asymmetric synthesis and is intended to be interactive.
Exploration of Novel Biological Pathways and Therapeutic Indications
While direct biological data for this compound is limited, the broader class of 4-phenylchromanones has demonstrated a wide array of pharmacological activities, offering a roadmap for future investigations. Analogues have shown promise as anticancer, anti-inflammatory, and antiviral agents. nih.gov
For example, derivatives of 2-phenylchroman-4-one have been investigated for their activity against Middle East respiratory syndrome coronavirus (MERS-CoV), indicating the potential for this scaffold in antiviral drug discovery. nih.gov Similarly, chromanone derivatives have been synthesized and evaluated as cytotoxic agents against various human cancer cell lines. nih.gov A study on novel 7-hydroxy-4-phenylchromen-2-one (a coumarin (B35378) analogue) derivatives linked to triazole moieties found that some compounds exhibited potent cytotoxic activity against cancer cells, inducing apoptosis and cell cycle arrest at the G2/M phase. nih.gov
Future research should focus on screening this compound and its rationally designed analogues against a diverse panel of biological targets. High-throughput screening campaigns could unveil novel activities, while focused studies could explore pathways implicated for related structures, such as:
Anti-inflammatory Pathways: Investigating the inhibition of key inflammatory mediators like NF-κB, COX enzymes, or various cytokines.
Anticancer Mechanisms: Assessing effects on cell proliferation, apoptosis (programmed cell death), and angiogenesis (formation of new blood vessels) in cancer models. nih.gov
Neuroprotective Roles: Exploring potential activity in models of neurodegenerative diseases, given the ability of similar heterocyclic compounds to cross the blood-brain barrier.
The table below summarizes the observed biological activities for structurally related chromanone and coumarin compounds, suggesting potential avenues of research for this compound.
| Compound Class | Biological Activity | Investigated Pathway/Target | Reference |
| 2-Phenylchroman-4-one derivatives | Anti-MERS-CoV | Viral Replication Inhibition | nih.gov |
| 7-Hydroxy-4-phenylcoumarin-triazoles | Anticancer (Cytotoxic) | G2/M Cell Cycle Arrest, Apoptosis | nih.gov |
| 7-Hydroxy-4-methylcoumarin derivatives | Cytotoxic, Bactericidal | Not specified | nih.gov |
This table is generated based on published research findings for related compounds and is intended to be interactive.
Integration of Advanced Spectroscopic and Imaging Techniques in Mechanistic Studies
Understanding how this compound interacts with its biological targets at a molecular level is crucial for its development. Advanced spectroscopic and imaging techniques are indispensable tools for these mechanistic investigations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for more than just structural confirmation. Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify direct binding of the compound to a target protein and map the parts of the molecule involved in the interaction.
X-ray Crystallography: If the target protein can be crystallized, co-crystallization with this compound can provide an atomic-resolution picture of the binding mode, revealing key interactions that can guide the rational design of more potent analogues.
Mass Spectrometry (MS): Techniques such as Hydrogen-Deuterium Exchange (HDX-MS) can reveal conformational changes in a target protein upon ligand binding, providing insights into the mechanism of action (e.g., allosteric modulation).
Fluorescence Microscopy: By chemically attaching a fluorescent tag to the chromanone scaffold, its uptake, subcellular localization, and dynamic behavior within living cells can be visualized in real-time, helping to identify its site of action.
These sophisticated techniques provide a multi-faceted view of the compound's biological activity, moving beyond simple measures of potency to a deeper mechanistic understanding.
Development of this compound as a Chemical Probe for Biological Systems
A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in cells and organisms. Given its defined stereochemistry, this compound could be developed into a valuable chemical probe. Its enantiomer, (R)-7-Methyl-4-phenylchroman-2-one, could serve as a crucial negative control—a structurally similar but biologically inactive compound used to ensure that the observed effects are specific to the target interaction.
To be an effective probe, a compound should ideally possess:
High Potency: Sub-micromolar affinity for its target.
High Selectivity: Minimal off-target effects.
Known Mechanism of Action: A clear understanding of how it engages its target.
Cellular Activity: The ability to penetrate cells and engage its target in a physiological context.
The development process would involve synthesizing derivatives of this compound that incorporate "handles" for further modification. For example, an alkyne or azide (B81097) group could be introduced, allowing for "click chemistry" attachment of reporter tags (like biotin (B1667282) for pull-down experiments to identify binding partners) or fluorescent dyes for imaging applications. nih.gov The fluorescent properties of some coumarin cores could also be harnessed or enhanced through chemical modification. researchgate.net
Green Chemistry Approaches in Chromanone Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical synthesis. scispace.com Future development of this compound and its analogues should prioritize these principles.
Key green chemistry strategies applicable to chromanone synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents like toluene (B28343) or dichloromethane (B109758) with more benign alternatives such as water, ethanol, or supercritical CO2.
Catalysis: Employing highly efficient catalysts (organocatalysts, biocatalysts, or metal catalysts) in small amounts to replace stoichiometric reagents, which generate large amounts of waste.
Atom Economy: Designing synthetic routes, such as multicomponent reactions, where the maximum number of atoms from the starting materials are incorporated into the final product.
Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating.
Adopting these approaches will not only make the synthesis of this important chemical scaffold more sustainable but can also lead to higher efficiency and lower costs, which are critical for pharmaceutical development.
Q & A
Basic Research Questions
Q. How can researchers synthesize (S)-7-Methyl-4-phenylchroman-2-one with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis typically involves chiral catalysts or chiral auxiliaries. For chromanone derivatives, asymmetric cyclization using organocatalysts (e.g., proline derivatives) has been effective. Post-synthesis, purity can be verified via chiral HPLC or polarimetry. Single-crystal X-ray diffraction (e.g., using SHELXL for refinement ) is critical for confirming stereochemistry and resolving ambiguities in enantiomeric ratios.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions and methyl-phenyl interactions (e.g., aromatic protons in the 6.5–8.0 ppm range).
- X-ray Crystallography : Resolves bond angles and crystal packing effects (e.g., π-π stacking observed in similar chromanones ).
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer : Use in vitro assays targeting receptors linked to chromanone derivatives, such as:
- CYP3A4 inhibition assays (relevant to drug metabolism) .
- DPP4 or HSP90 inhibition (common targets for flavone-like compounds) .
- Dose-response curves (IC₅₀ calculations) and cytotoxicity profiling (e.g., MTT assays) to establish therapeutic windows.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Solubility Considerations : Poor solubility (log S = -2.98 to -3.82 ) may cause false negatives; use DMSO controls or solubilizing agents.
- Target Redundancy : Evaluate off-target effects via proteome-wide screening (e.g., kinome or GPCR panels) .
Q. What computational strategies improve ADME/Tox profiling for this compound?
- Methodological Answer :
- Physicochemical Modeling : Predict log P (consensus value = -0.87 ) and bioavailability (Bioavailability Score = 0.17 ) using tools like SwissADME.
- Molecular Dynamics (MD) : Simulate interactions with P-glycoprotein (P-gp substrate = Yes ) to assess efflux risks.
- Toxicity Prediction : Use Derek Nexus or ProTox-II for hepatotoxicity and mutagenicity alerts.
Q. How can researchers optimize the pharmacological profile of this compound for CNS applications?
- Methodological Answer :
- BBB Permeability : Modify substituents to enhance log P (target > 2.0) while avoiding P-gp substrates.
- Prodrug Design : Introduce ester or glycoside moieties to improve solubility (e.g., methoxy groups ).
- In Vivo Validation : Use pharmacokinetic studies in rodent models to correlate computational predictions with experimental data.
Q. What strategies address multi-target effects observed in chromanone derivatives?
- Methodological Answer :
- Network Pharmacology : Map interactions with targets like HIF1A, TP53, and CASP3 using STRING or KEGG pathway analysis.
- Selectivity Optimization : Structure-activity relationship (SAR) studies to identify critical substituents (e.g., methyl vs. methoxy groups ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
